molecular formula C19H23NO B590644 N,N-Bis(2-phenylpropan-2-yl)formamide CAS No. 131061-20-6

N,N-Bis(2-phenylpropan-2-yl)formamide

Cat. No.: B590644
CAS No.: 131061-20-6
M. Wt: 281.399
InChI Key: ABVNQMIMQIGULP-UHFFFAOYSA-N
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Description

N,N-Bis(2-phenylpropan-2-yl)formamide is a formamide derivative featuring two 2-phenylpropan-2-yl (tertiary benzyl) substituents attached to the nitrogen atom. This structure confers significant steric bulk and aromatic character, which may influence its physical properties, reactivity, and applications.

Properties

CAS No.

131061-20-6

Molecular Formula

C19H23NO

Molecular Weight

281.399

IUPAC Name

N,N-bis(2-phenylpropan-2-yl)formamide

InChI

InChI=1S/C19H23NO/c1-18(2,16-11-7-5-8-12-16)20(15-21)19(3,4)17-13-9-6-10-14-17/h5-15H,1-4H3

InChI Key

ABVNQMIMQIGULP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)N(C=O)C(C)(C)C2=CC=CC=C2

Synonyms

di(1-phenylisopropyl)formamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The substituents on the nitrogen atom critically influence properties like boiling point, solubility, and stability. Below is a comparative analysis based on available

Table 1: Physical Properties of Formamide Derivatives
Compound Boiling Point (°C) Density (g/cm³) Solubility Key Substituents Reference
N,N-Diisopropylformamide 196 0.864 Organic solvents Two isopropyl groups
N,N-Bis(2-cyanoethyl)formamide 265 1.15 Water-soluble Two cyanoethyl groups
N,N-Bis(2-phenylpropan-2-yl)formamide* ~300 (estimated) ~1.10 (estimated) Low water solubility Two 2-phenylpropan-2-yl groups Inferred

Notes:

  • N,N-Diisopropylformamide : Lower boiling point and density compared to BCEF, attributed to smaller, less polar substituents .
  • BCEF: Higher boiling point (265°C) due to polar cyano groups enhancing intermolecular forces. Water solubility is notable, likely due to hydrogen bonding from cyano moieties .
  • Target Compound : The bulky 2-phenylpropan-2-yl groups are expected to reduce water solubility and increase thermal stability (estimated higher boiling point) compared to smaller analogs.

Reactivity and Metabolic Pathways

Formamide derivatives often undergo hydrolysis or enzymatic degradation. Key comparisons:

  • N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) : Metabolized via prostaglandin endoperoxide synthetase, with fatty acid-dependent cooxidation. Inhibitors like indomethacin block this pathway .
  • BCEF : Exhibits viscoelastic film properties, leading to baseline drift in sensor applications. Its "negative response" to odorants suggests unique interfacial interactions .

Key Insights :

  • BCEF: Used in sensors but poses irritation risks due to reactive cyano groups .
  • Target Compound : Bulky aromatic substituents may reduce acute toxicity but introduce challenges in solubility for biological applications.

Preparation Methods

Reductive Amination of 2-Phenylpropan-2-one

Reductive amination involves the condensation of 2-phenylpropan-2-one (also known as dimethylphenylketone) with ammonia or a primary amine, followed by reduction to form the secondary amine. For N,N-bis(2-phenylpropan-2-yl)amine, 2-phenylpropan-2-one reacts with 2-phenylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Procedure :

  • Dissolve 2-phenylpropan-2-one (10 mmol) and 2-phenylpropan-2-amine (10 mmol) in methanol (20 mL).

  • Add NaBH₃CN (12 mmol) and stir the mixture at room temperature for 24 hours.

  • Quench the reaction with aqueous HCl (1 M), extract with dichloromethane, and dry over MgSO₄.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate the secondary amine.

Yield : 65–75% (reported for analogous tertiary amine syntheses).

Alkylation of Ammonia with 2-Phenylpropan-2-yl Halides

This method employs alkylation of ammonia using 2-phenylpropan-2-yl halides (e.g., chloride or bromide). However, tertiary alkyl halides favor elimination over substitution, making this route less efficient. SN1 mechanisms may proceed under acidic conditions, but yields are typically low (<30%).

Formylation of N,N-Bis(2-phenylpropan-2-yl)amine

Methyl Formate Method

Methyl formate serves as a straightforward formylating agent for secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of methyl formate.

Procedure :

  • Dissolve N,N-bis(2-phenylpropan-2-yl)amine (5 mmol) in methyl formate (10 mL).

  • Reflux the mixture at 65°C for 12 hours.

  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Yield : 80–85% (based on analogous N-(2-phenylpropan-2-yl)formamide syntheses).

CO₂/NaBH₄-Mediated Formylation

This sustainable method utilizes CO₂ as a C1 source and NaBH₄ as a reductant, generating formoxy borohydride intermediates in situ.

Procedure :

  • Bubble CO₂ gas through a solution of NaBH₄ (6 mmol) in DMF (10 mL) at 0°C for 10 minutes.

  • Add N,N-bis(2-phenylpropan-2-yl)amine (5 mmol) and stir at 60°C for 24 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Yield : 70–75% (observed for primary and secondary amines in similar reactions).

Formic Acid with Coupling Agents

Activated formic acid derivatives, such as those generated with dicyclohexylcarbodiimide (DCC), enable formylation under mild conditions.

Procedure :

  • Mix formic acid (10 mmol), DCC (10 mmol), and N,N-bis(2-phenylpropan-2-yl)amine (5 mmol) in dichloromethane (15 mL).

  • Stir at room temperature for 6 hours.

  • Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography.

Yield : 85–90% (based on formamide syntheses using DCC).

Comparative Analysis of Formylation Methods

MethodConditionsYield (%)SustainabilityKey Advantages
Methyl FormateReflux, 12 h80–85ModerateHigh yield, simple setup
CO₂/NaBH₄60°C, 24 h70–75HighUses CO₂, no toxic reagents
Formic Acid + DCCRT, 6 h85–90LowRapid, high yield

The CO₂/NaBH₄ method stands out for its eco-friendly profile, though yields lag slightly behind traditional approaches. Methyl formate balances efficiency and practicality, while formic acid/DCC offers speed at the cost of generating stoichiometric waste.

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky 2-phenylpropan-2-yl groups impede nucleophilic attack during formylation. Elevated temperatures (e.g., 60°C in CO₂/NaBH₄) mitigate this issue.

  • Byproduct Formation : Transamidation competes in CO₂/NaBH₄ reactions. Using excess NaBH₄ (1.2 equiv) suppresses this side pathway.

  • Purification : Chromatography is often necessary due to the compound’s high hydrophobicity. Recrystallization in ethanol/water mixtures provides adequate purity for most applications .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N,N-Bis(2-phenylpropan-2-yl)formamide in laboratory settings?

  • Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (observed in structurally similar formamides) .
  • Ventilation: Use fume hoods or local exhaust systems to prevent inhalation of vapors, as analogous compounds may release irritants under heat .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste, following EPA guidelines .
  • Storage: Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation .

Q. What synthetic routes are validated for preparing N,N-Bis(2-phenylpropan-2-yl)formamide?

  • Answer:

  • Acylation of Amines: React 2-phenylpropan-2-amine with formyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
  • Catalytic Methods: Ionic liquid-mediated synthesis (e.g., [NTf₂]⁻ salts) enhances reaction efficiency at 60–80°C, reducing side-product formation .
  • Purification: Vacuum distillation (bp ~196°C, extrapolated from N,N-diisopropylformamide ) or recrystallization from ethanol/water mixtures.

Q. How can researchers assess the purity of N,N-Bis(2-phenylpropan-2-yl)formamide post-synthesis?

  • Answer:

  • Chromatography: HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) and UV detection at 254 nm .
  • Spectroscopy: ¹H NMR (CDCl₃) should show a singlet for the formyl proton at δ 8.1–8.3 ppm and absence of amine peaks (δ 1.5–2.0 ppm) .
  • Melting Point: Compare experimental mp (e.g., 75°C, if solid) to literature values to confirm crystallinity .

Advanced Research Questions

Q. Which spectroscopic techniques are optimal for resolving structural ambiguities in N,N-Bis(2-phenylpropan-2-yl)formamide?

  • Answer:

  • X-ray Crystallography: Resolves steric effects from the 2-phenylpropan-2-yl groups, confirming bond angles and dihedral distortions .
  • 13C NMR: Identifies carbonyl (δ ~160–165 ppm) and quaternary carbons (δ ~45–50 ppm) to validate substitution patterns .
  • IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2900 cm⁻¹ (C-H aromatic) confirm functional groups .

Q. How does steric hindrance from the 2-phenylpropan-2-yl substituents influence reactivity in nucleophilic acyl substitution?

  • Answer:

  • Kinetic Studies: Compare reaction rates with less hindered analogs (e.g., N,N-dimethylformamide). Steric bulk reduces nucleophile accessibility, requiring higher temperatures (80–100°C) for amidation .
  • Computational Modeling: Density Functional Theory (DFT) calculates energy barriers for transition states, showing increased activation energy due to substituent crowding .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing charged intermediates .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of N,N-Bis(2-phenylpropan-2-yl)formamide?

  • Answer:

  • Cross-Validation: Use multiple methods (e.g., Karl Fischer titration for water content, TGA for thermal stability) to reconcile data .
  • Environmental Controls: Replicate experiments under inert atmospheres to prevent oxidation, which may alter solubility or degradation profiles .
  • Collaborative Studies: Compare results across labs using standardized protocols (e.g., OECD guidelines for stability testing) .

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